molecular formula C28H26N2O5 B11602031 methyl 4-[(4Z)-4-(3,4-diethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]benzoate

methyl 4-[(4Z)-4-(3,4-diethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]benzoate

Cat. No.: B11602031
M. Wt: 470.5 g/mol
InChI Key: FCEYDOPIQVKNHG-QJOMJCCJSA-N
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Description

METHYL 4-[(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5-OXO-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]BENZOATE is a complex organic compound that belongs to the class of imidazolones. Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group.

Preparation Methods

The synthesis of METHYL 4-[(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5-OXO-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]BENZOATE involves several steps. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazol-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and imidazolone rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

METHYL 4-[(4Z)-4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5-OXO-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a proteasome modulator.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as a proteasome modulator, affecting protein degradation pathways. The compound’s structure allows it to bind to specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other imidazolones and related heterocyclic compounds. For example:

    Imidazol-2-ones: Differ in the placement of the carbonyl group.

    Thiazoles: Contain sulfur and nitrogen in the ring structure.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 4-[(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-5-oxo-2-phenylimidazol-1-yl]benzoate

InChI

InChI=1S/C28H26N2O5/c1-4-34-24-16-11-19(18-25(24)35-5-2)17-23-27(31)30(26(29-23)20-9-7-6-8-10-20)22-14-12-21(13-15-22)28(32)33-3/h6-18H,4-5H2,1-3H3/b23-17-

InChI Key

FCEYDOPIQVKNHG-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)OCC

Origin of Product

United States

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